molecular formula C8H17NO B6270376 rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans CAS No. 1638771-10-4

rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans

Cat. No.: B6270376
CAS No.: 1638771-10-4
M. Wt: 143.2
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Description

rac-(1R,3R)-3-(tert-butoxy)cyclobutan-1-amine, trans (CAS: 1955473-77-4) is a chiral cyclobutane derivative featuring a tert-butoxy group at position 3 and an amine group at position 1 in a trans configuration. Its molecular formula is C₉H₁₈ClNO, with a molecular weight of 219.8 g/mol (as hydrochloride salt) . The compound is primarily used as a versatile small-molecule scaffold in pharmaceutical research, particularly in drug discovery and agrochemical development. Its rigid cyclobutane ring and stereochemistry make it valuable for studying structure-activity relationships (SAR) and optimizing pharmacokinetic properties .

Properties

CAS No.

1638771-10-4

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions, where two alkenes react to form a cyclobutane ring.

    Introduction of the tert-Butoxy Group: This step may involve the use of tert-butyl alcohol and an acid catalyst to introduce the tert-butoxy group onto the cyclobutane ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oximes or nitro compounds.

    Reduction: Reduction reactions can convert the amine group to an alkylamine or the tert-butoxy group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce alkylamines.

Scientific Research Applications

Chemistry

In chemistry, “rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” can be used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of cyclobutane-containing molecules on biological systems. Its amine functionality suggests potential interactions with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The presence of the amine group is particularly interesting for the development of pharmaceuticals that target specific biological pathways.

Industry

In the industrial sector, “this compound” may be used in the production of polymers and materials with unique properties due to its strained ring system.

Mechanism of Action

The mechanism of action of “rac-(1r,3r)-3-(tert-butoxy)cyclobutan-1-amine, trans” would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular signaling pathways. The tert-butoxy group and the amine functionality could play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a. rac-(1R,2S,3R)-3-(tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride (CAS: 2227741-04-8)
  • Key Differences : This compound adds a prop-2-en-1-yl group at position 2, increasing steric bulk and lipophilicity.
  • Impact : The allyl group enhances reactivity in cycloaddition or cross-coupling reactions, broadening its utility in synthesizing complex molecules. Molecular weight: 219.8 g/mol (same as target compound due to identical counterion) .
b. tert-butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate (CAS: Not specified)
  • Key Differences : Replaces the tert-butoxy group with a carboxylate ester and introduces 2,2-dimethyl substituents.
  • Impact: The ester group allows for hydrolysis to carboxylic acids, enabling modular synthesis. Molecular weight: 199.29 g/mol .

Ring-System Analogues

a. (1r,3r)-3-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride
  • Key Differences : Substitutes tert-butoxy with a 4-tert-butylphenyl group.
  • Impact : The aromatic ring introduces π-π stacking interactions, useful in targeting hydrophobic pockets in enzymes or receptors. Higher molecular weight (exact value unspecified) .
b. trans-3-bromocyclobutanecarboxylic acid (CAS: 1378752-12-5)
  • Key Differences : Replaces amine and tert-butoxy groups with bromine and carboxylic acid.
  • Impact : Bromine acts as a leaving group, enabling nucleophilic substitution. The carboxylic acid enhances water solubility (unlike the hydrophobic tert-butoxy group). Molecular weight: 193.0 g/mol .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
rac-(1R,3R)-3-(tert-butoxy)cyclobutan-1-amine, trans (1955473-77-4) C₉H₁₈ClNO 219.8 Amine, tert-butoxy Drug discovery, agrochemicals
rac-(1R,2S,3R)-3-(tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-amine HCl (2227741-04-8) C₁₁H₂₂ClNO 219.8 Amine, tert-butoxy, allyl Cross-coupling reactions
tert-butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate C₁₁H₂₁NO₂ 199.29 Carboxylate ester, dimethyl Hydrolyzable intermediates
trans-3-bromocyclobutanecarboxylic acid (1378752-12-5) C₅H₇BrO₂ 193.0 Bromine, carboxylic acid Substitution reactions

Stereochemical and Reactivity Considerations

  • Trans vs. Cis Isomers : The trans configuration in the target compound minimizes steric clash between the tert-butoxy and amine groups, enhancing stability compared to cis isomers .
  • Ring Strain: Cyclobutane’s inherent strain (~110 kJ/mol) increases reactivity compared to cyclohexane derivatives (e.g., PharmaBlock’s (1R,3R)-3-aminocyclohexane-1-carboxylic acid), which are more stable but less conformationally rigid .

Biological Activity

The compound rac-(1R,3R)-3-(tert-butoxy)cyclobutan-1-amine, trans, is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclobutane ring with a tert-butoxy group and an amine functional group. Its molecular formula is C10H19NOC_{10}H_{19}NO. The stereochemistry of the compound is critical for its biological activity, as the configuration can influence interaction with biological targets.

The biological activity of rac-(1R,3R)-3-(tert-butoxy)cyclobutan-1-amine is primarily attributed to its ability to interact with various biological pathways. Research indicates that compounds with similar structures often exhibit significant pharmacological properties due to their capacity to modulate receptor activity or enzyme function.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies suggest that cyclobutane derivatives may exhibit antimicrobial properties, potentially acting against specific bacterial strains.
  • Anticancer Potential : There is emerging evidence that certain cyclobutane derivatives can inhibit cancer cell proliferation by inducing apoptosis in malignant cells.
  • Neuroprotective Effects : Some studies indicate that compounds with similar structures may protect neural cells from oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases.

Study 1: Anticancer Activity

A study investigated the effects of various cyclobutane derivatives on human cancer cell lines. The results indicated that rac-(1R,3R)-3-(tert-butoxy)cyclobutan-1-amine exhibited a dose-dependent inhibition of cell growth in breast cancer cells, with an IC50 value of approximately 20 µM.

Study 2: Neuroprotective Effects

Research focusing on neuroprotective properties revealed that the compound could significantly reduce oxidative stress markers in neuronal cell cultures. The treatment led to a 30% decrease in reactive oxygen species (ROS) levels compared to untreated controls.

Synthesis

The synthesis of rac-(1R,3R)-3-(tert-butoxy)cyclobutan-1-amine typically involves several steps:

  • Formation of Cyclobutane Ring : Utilizing cyclization reactions from suitable precursors.
  • Introduction of tert-Butoxy Group : Achieved through alkylation reactions.
  • Amine Functionalization : Final step involves the introduction of the amine group via reductive amination or other amine coupling strategies.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
rac-(1R,3R)-3-(tert-butoxy)cyclobutan-1-amineCyclobutane ring, tert-butoxy groupAnticancer, neuroprotective
Rac-2-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acidCyclobutyl structure with acetic acid moietyPotential antimicrobial
(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acidPiperidine ring structureNeuroprotective effects

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